REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4][CH:3]1C(OCC)=O.[ClH:21]>>[ClH:21].[NH:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:1])[CH2:8][CH2:7]1 |f:2.3|
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Name
|
|
Quantity
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0.9 g
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Type
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reactant
|
Smiles
|
O=C1C(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 7 h
|
Duration
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7 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Name
|
|
Type
|
product
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Smiles
|
Cl.N1CCC(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |